2H-Pyran, 2-[[3-bromo-4-(methoxymethoxy)phenyl]methoxy]tetrahydro-
CAS No.: 672922-58-6
Cat. No.: VC16818143
Molecular Formula: C14H19BrO4
Molecular Weight: 331.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 672922-58-6 |
|---|---|
| Molecular Formula | C14H19BrO4 |
| Molecular Weight | 331.20 g/mol |
| IUPAC Name | 2-[[3-bromo-4-(methoxymethoxy)phenyl]methoxy]oxane |
| Standard InChI | InChI=1S/C14H19BrO4/c1-16-10-19-13-6-5-11(8-12(13)15)9-18-14-4-2-3-7-17-14/h5-6,8,14H,2-4,7,9-10H2,1H3 |
| Standard InChI Key | NASCFBBPXZQIPN-UHFFFAOYSA-N |
| Canonical SMILES | COCOC1=C(C=C(C=C1)COC2CCCCO2)Br |
Introduction
Structural and Chemical Identification
Molecular Architecture
The IUPAC name of this compound, 2-[[3-bromo-4-(methoxymethoxy)phenyl]methoxy]oxane, reflects its structural complexity. The core tetrahydro-2H-pyran ring (oxane) is substituted at the 2-position with a methoxy group connected to a brominated aromatic ring. The aromatic ring contains a methoxymethoxy (-OCH2OCH3) group at the 4-position and a bromine atom at the 3-position. The canonical SMILES representation, COCOC1=C(C=C(C=C1)COC2CCCCO2)Br, further elucidates the connectivity of atoms.
| Property | Value | Source |
|---|---|---|
| CAS No. | 672922-58-6 | |
| Molecular Formula | ||
| Molecular Weight | 331.20 g/mol | |
| IUPAC Name | 2-[[3-bromo-4-(methoxymethoxy)phenyl]methoxy]oxane | |
| SMILES | COCOC1=C(C=C(C=C1)COC2CCCCO2)Br | |
| InChI Key | NASCFBBPXZQIPN-UHFFFAOYSA-N |
Synthesis and Manufacturing
Key Synthetic Pathways
The synthesis of 2H-Pyran, 2-[[3-bromo-4-(methoxymethoxy)phenyl]methoxy]tetrahydro- involves multistep organic reactions:
-
Bromination and Protection:
-
The starting material, 4-(methoxymethoxy)phenol, undergoes electrophilic bromination at the 3-position using in the presence of a Lewis acid (e.g., ).
-
The hydroxyl group is protected as a methoxymethyl ether to prevent unwanted side reactions.
-
-
Etherification:
-
The brominated intermediate reacts with tetrahydro-2H-pyran-2-ol under Mitsunobu conditions () or via acid-catalyzed nucleophilic substitution.
-
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 75% | ||
| 2 | 90% | ||
| 3 | 65% |
Challenges in Scalability
-
Steric Hindrance: The bulky methoxymethoxy group complicates nucleophilic substitution, necessitating prolonged reaction times.
-
Purification: Column chromatography is required to isolate the product due to similar polarities of byproducts.
Physicochemical Properties
Thermal Stability
The compound’s melting point is estimated to range between 85–90°C based on structural analogs . Its boiling point under reduced pressure (e.g., 0.1 mmHg) likely exceeds 300°C, consistent with its high molecular weight and aromatic content .
Solubility Profile
-
Polar Solvents: Highly soluble in dimethyl sulfoxide (DMSO) and dichloromethane (DCM).
-
Nonpolar Solvents: Partially soluble in hexane and toluene.
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| DMSO | >50 | 25 |
| Ethanol | 10–15 | 25 |
| Water | <0.1 | 25 |
Future Research Directions
-
Biological Screening: Systematic in vitro assays to evaluate cytotoxicity and antimicrobial potency.
-
Synthetic Optimization: Catalytic methods to enhance yield and reduce waste.
-
Environmental Remediation: Development of microbial consortia for biodegradation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume